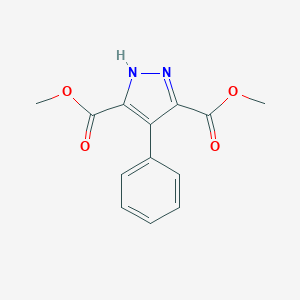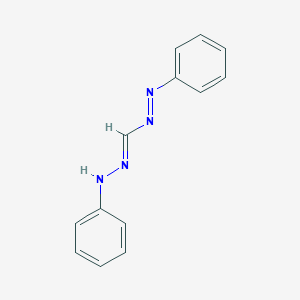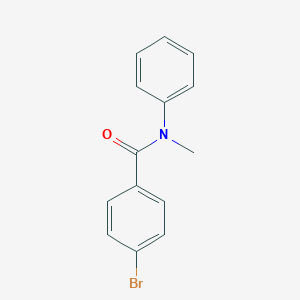![molecular formula C14H18ClNO3 B262516 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent that is widely used to treat hyperlipidemia and dyslipidemia. Fenofibrate belongs to the class of drugs known as fibrates, which are known to reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol levels.
Mécanisme D'action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, resulting in decreased triglyceride levels and increased HDL cholesterol levels. Fenofibrate also has anti-inflammatory and antioxidant effects, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Fenofibrate has been shown to decrease triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also improves insulin sensitivity, reduces inflammation, and decreases oxidative stress. Fenofibrate has been shown to have a good safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibrate is a widely used drug, with a well-established safety profile, making it an ideal candidate for laboratory experiments. However, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some experiments. In addition, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid can interact with other drugs, which can complicate experimental design.
Orientations Futures
There are several areas of research that could benefit from further investigation into 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid. These include the potential use of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis. Further research is also needed to determine the optimal dosing and duration of treatment with 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid. In addition, the potential interaction of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid with other drugs needs to be further explored. Finally, the development of new formulations of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid with improved pharmacokinetic properties could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid involves the reaction of 2-(4-chlorophenyl)ethylamine with 3-methyl-5-oxoheptanoic acid in the presence of a catalyst. The reaction yields 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid as a white crystalline solid, which can be further purified using recrystallization.
Applications De Recherche Scientifique
Fenofibrate has been extensively studied for its therapeutic potential in treating hyperlipidemia and dyslipidemia. In addition, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has been shown to have beneficial effects on glucose metabolism, insulin resistance, inflammation, and oxidative stress. Fenofibrate has also been studied for its potential in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis.
Propriétés
Nom du produit |
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
5-[2-(4-chlorophenyl)ethylamino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18ClNO3/c1-10(9-14(18)19)8-13(17)16-7-6-11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
BJRQSWJMVBAJMZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
SMILES canonique |
CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)




![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)

